molecular formula C29H24ClNO5 B11389471 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B11389471
M. Wt: 502.0 g/mol
InChI Key: XEUXDSDSQAFQDV-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Furochromen Core: The initial step involves the synthesis of the furochromen core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Acetamide Group: The final step involves the formation of the acetamide linkage. This can be done by reacting the intermediate with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the furochromen ring.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar fused ring systems.

Biology

Biologically, this compound is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. Studies may explore its efficacy in treating various diseases or conditions, leveraging its biological activity.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide exerts its effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-hydroxypropyl)acetamide
  • 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxyethyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide may exhibit unique biological activities or chemical reactivity due to the specific arrangement of its functional groups. This uniqueness can make it a valuable compound for targeted research and development.

Properties

Molecular Formula

C29H24ClNO5

Molecular Weight

502.0 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C29H24ClNO5/c1-17-22-13-24-25(19-5-7-20(30)8-6-19)16-35-26(24)15-27(22)36-29(33)23(17)14-28(32)31-12-11-18-3-9-21(34-2)10-4-18/h3-10,13,15-16H,11-12,14H2,1-2H3,(H,31,32)

InChI Key

XEUXDSDSQAFQDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)NCCC5=CC=C(C=C5)OC

Origin of Product

United States

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